

Unveiling the Journey of 1-tert-Butyl-2-imidazolidinone: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *1-tert-Butyl-2-imidazolidinone*

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For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Workhorse of Modern Chemistry

In the vast landscape of heterocyclic chemistry, certain molecules, despite their relatively simple structures, emerge as pivotal players. **1-tert-Butyl-2-imidazolidinone** is one such unassuming yet significant compound. Its journey from a chemical curiosity to a valuable building block in organic synthesis and medicinal chemistry is a testament to the enduring quest for novel molecular architectures with practical applications. This in-depth technical guide aims to provide a comprehensive overview of the discovery, history, synthesis, properties, and applications of **1-tert-Butyl-2-imidazolidinone**, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences.

The Genesis of a Scaffold: Discovery and Historical Context

The precise origins of **1-tert-Butyl-2-imidazolidinone** are not prominently documented in seminal, standalone publications. Its emergence is more likely intertwined with the broader exploration of cyclic ureas and their derivatives, a class of compounds recognized for their diverse biological activities and utility as synthetic intermediates. The imidazolidinone core, a

five-membered ring containing two nitrogen atoms and a carbonyl group, has been a subject of interest for decades due to its presence in numerous natural products and pharmaceuticals.

The introduction of the bulky tert-butyl group at the 1-position of the imidazolidinone ring was a logical step in the systematic exploration of this heterocyclic system. The tert-butyl group is known to impart unique steric and electronic properties to molecules, often influencing their reactivity, selectivity, and metabolic stability. While a singular "discovery" paper for **1-tert-Butyl-2-imidazolidinone** is not readily apparent, its synthesis would have followed established methodologies for the preparation of cyclic ureas, which were being refined throughout the mid to late 20th century.

The historical significance of this compound lies not in a dramatic discovery but in its gradual adoption as a useful synthon. Its development is a story of incremental innovation, where the synthesis of the parent molecule paved the way for the creation of more complex and often chiral derivatives that have found widespread use in asymmetric catalysis and drug discovery.

Crafting the Core: Synthesis and Mechanistic Insights

The synthesis of **1-tert-Butyl-2-imidazolidinone**, along with other N-substituted imidazolidinones, generally relies on the cyclization of a suitable 1,2-diamine precursor with a carbonylating agent. The most common and conceptually straightforward approach involves the reaction of N-tert-butylethylenediamine with a phosgene equivalent.

The Diamine-Phosgene Condensation Route: A Classic Approach

The traditional and most direct method for the synthesis of **1-tert-Butyl-2-imidazolidinone** involves the reaction of N-tert-butylethylenediamine with phosgene (COCl_2) or a safer phosgene substitute like triphosgene or carbonyldiimidazole (CDI).^{[1][2]}

Reaction Mechanism:

The reaction proceeds through a two-step mechanism. In the first step, one of the amino groups of N-tert-butylethylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the phosgene equivalent to form an intermediate carbamoyl chloride (in the case of

phosgene) or an activated acyl imidazole (with CDI). The second, intramolecular step involves the nucleophilic attack of the second amino group on the newly formed electrophilic center, leading to the cyclization and formation of the five-membered imidazolidinone ring with the elimination of a leaving group (e.g., HCl or imidazole).

Experimental Protocol: Synthesis of **1-tert-Butyl-2-imidazolidinone**

Materials:

- N-tert-butylethylenediamine
- Triphosgene (or Carbonyldiimidazole)
- Triethylamine (or other suitable base)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for elution

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-tert-butylethylenediamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM under a nitrogen atmosphere.
- Cool the reaction mixture to 0 °C in an ice bath.
- Dissolve triphosgene (0.4 eq) or carbonyldiimidazole (1.1 eq) in anhydrous DCM and add it dropwise to the stirred solution of the diamine over a period of 30-60 minutes, maintaining the temperature at 0 °C.

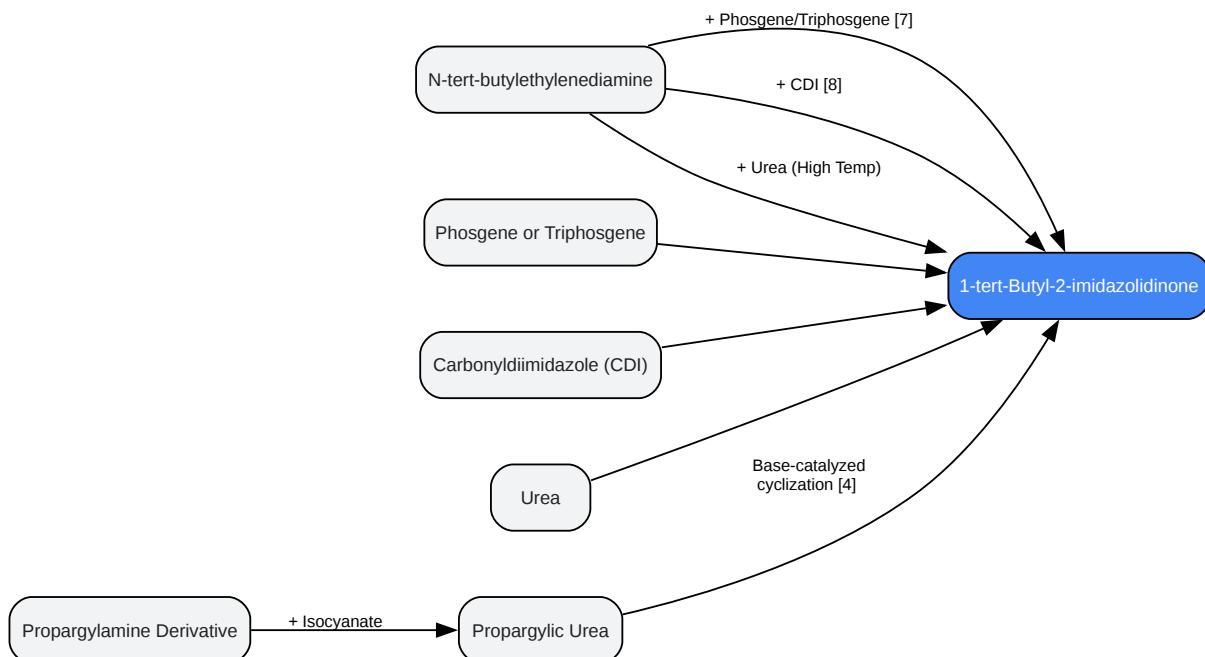
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water.
- Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford pure **1-tert-Butyl-2-imidazolidinone**.

Alternative Synthetic Strategies

While the diamine-phosgene condensation is a robust method, concerns over the toxicity of phosgene have led to the development of alternative synthetic routes. These include:

- From Urea and Diamines: The reaction of N-tert-butylethylenediamine with urea at high temperatures can also yield **1-tert-Butyl-2-imidazolidinone**, although this method often requires more forcing conditions.
- Intramolecular Hydroamidation: More recent methods involve the base-catalyzed intramolecular hydroamidation of propargylic ureas, which can be prepared from the corresponding propargylamine.^[3]

Logical Relationship of Synthetic Pathways

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Caption: Synthetic routes to **1-tert-Butyl-2-imidazolidinone**.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of **1-tert-Butyl-2-imidazolidinone** is crucial for its effective use in research and development.

Property	Value	Reference
CAS Number	92075-16-6	[3]
Molecular Formula	C ₇ H ₁₄ N ₂ O	[3]
Molecular Weight	142.20 g/mol	[3]
Appearance	White to off-white solid	
Melting Point	133-135 °C	[4]
Boiling Point	Not readily available	
Solubility	Soluble in many organic solvents	

Spectroscopic Data:

- ¹H NMR (CDCl₃, 400 MHz): δ 4.85 (br s, 1H, NH), 3.38 (t, J = 7.2 Hz, 2H, NCH₂), 3.25 (t, J = 7.2 Hz, 2H, NCH₂), 1.45 (s, 9H, C(CH₃)₃).
- ¹³C NMR (CDCl₃, 100 MHz): δ 162.5 (C=O), 52.0 (C(CH₃)₃), 47.8 (NCH₂), 39.5 (NCH₂), 28.5 (C(CH₃)₃).
- IR (KBr, cm⁻¹): 3250 (N-H stretch), 2960 (C-H stretch), 1680 (C=O stretch).
- Mass Spectrometry (EI): m/z 142 (M⁺), 127 (M-CH₃)⁺, 85, 57.

Applications in Synthesis and Beyond

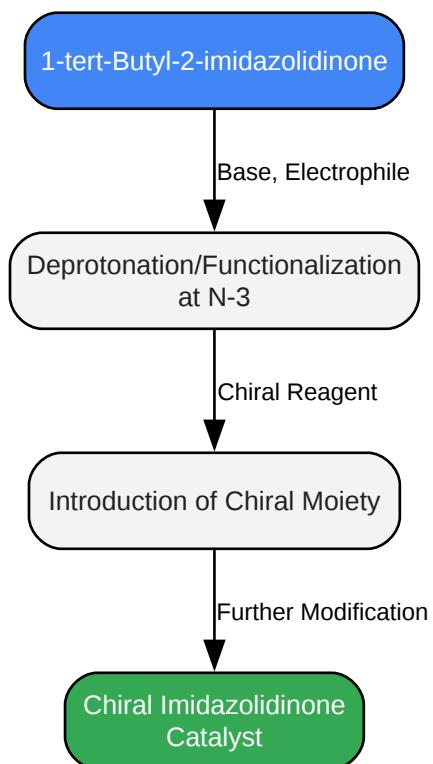
While many of the prominent applications of the imidazolidinone scaffold involve more complex, chiral derivatives, the parent **1-tert-Butyl-2-imidazolidinone** serves as a crucial starting material and a ligand in its own right.

Precursor to Chiral Auxiliaries and Catalysts

The primary application of **1-tert-Butyl-2-imidazolidinone** is as a precursor for the synthesis of more elaborate structures, particularly chiral imidazolidinone-based organocatalysts. The well-known MacMillan catalysts, for instance, are derived from the imidazolidinone core and

have revolutionized the field of asymmetric organocatalysis.^[5] The tert-butyl group in these catalysts plays a critical role in establishing the steric environment necessary for high enantioselectivity.

Workflow for Catalyst Synthesis from **1-tert-Butyl-2-imidazolidinone**



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Caption: General workflow for synthesizing chiral catalysts.

Ligand in Coordination Chemistry

The two nitrogen atoms and the carbonyl oxygen of the imidazolidinone ring can act as coordination sites for metal ions. While less common than other nitrogen-containing heterocycles, **1-tert-Butyl-2-imidazolidinone** and its derivatives have been explored as ligands in coordination chemistry. The steric bulk of the tert-butyl group can influence the coordination geometry and reactivity of the resulting metal complexes.

Role in Medicinal Chemistry

The imidazolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds, including antiviral, antimicrobial, and anticancer agents.^[2] While **1-tert-Butyl-2-imidazolidinone** itself is not a known therapeutic agent, it serves as a valuable building block for the synthesis of more complex drug candidates. The tert-butyl group can enhance the lipophilicity of a molecule, which can improve its pharmacokinetic properties, such as absorption and distribution.

Future Outlook

The journey of **1-tert-Butyl-2-imidazolidinone** is far from over. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, the importance of this molecule as a precursor to effective chiral catalysts is likely to increase. Furthermore, the exploration of its potential as a ligand in novel catalytic systems and as a building block for new bioactive molecules remains a fertile area of research. The story of **1-tert-Butyl-2-imidazolidinone** exemplifies how a seemingly simple molecule can become an indispensable tool in the hands of creative and innovative scientists.

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